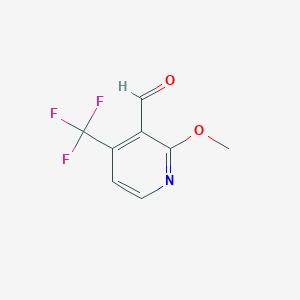

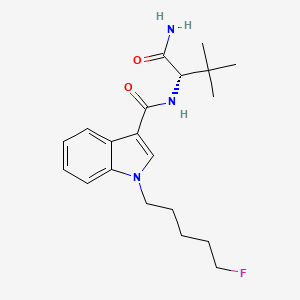

N-((1S)-1-氨基-3,3-二甲基-1-氧代丁烷-2-基)-1-(5-氟戊烷-1-基)-1H-吲哚-3-甲酰胺

描述

The compound you mentioned is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The presence of fluorine and amine groups could suggest potential biological activity, but without specific studies, it’s hard to say for sure .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the construction of the indole ring, followed by various functional group interconversions and couplings. Without specific literature on this compound, it’s hard to provide a detailed synthesis .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The reactivity of a compound can be influenced by many factors, including the presence of functional groups, the stability of the molecule, and the conditions under which it is stored or used. Without specific information on this compound, it’s hard to predict its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties can influence how the compound is handled, stored, and used .科学研究应用

代谢分析

人肝微粒体的代谢:Takayama 等人 (2014 年) 研究了数种新型非法药物的代谢,包括 N-(1-氨基-3,3-二甲基-1-氧代丁烷-2-基)-1-(4-氟苄基)-1H-吲唑-3-甲酰胺 (ADB-FUBINACA),在人肝微粒体中。该研究重点关注细胞色素 p450 酶的氧化过程,揭示了该化合物的特定氧化模式 (Takahiro Takayama 等人,2014 年)。

使用核磁共振和质谱技术进行结构阐明:Girreser 等人 (2016 年) 详细介绍了使用核磁共振光谱和质谱技术对类似化合物进行结构阐明的过程。这项研究对于了解此类化合物的分子结构和潜在化学行为至关重要 (U. Girreser 等人,2016 年)。

在非法产品中鉴定:Uchiyama 等人 (2012 年) 在非法产品中鉴定了 N-(1-氨基-3-甲基-1-氧代丁烷-2-基)-1-(4-氟苄基)-1H-吲唑-3-甲酰胺 (AB-FUBINACA),这是了解其在受控环境外分布和使用情况的重要一步 (N. Uchiyama 等人,2012 年)。

药理和毒理学研究

- CB1/CB2 受体激动剂评估:Doi 等人 (2017 年) 评估了合成大麻素,包括 N-(1-氨基-3-甲基-1-氧代丁烷-2-基)-1-(2-氟苄基)-1H-吲唑-3-甲酰胺,作为 CB1/CB2 受体激动剂的活性。这项研究提供了对这些化合物药理学特性的见解 (Takahiro Doi 等人,2017 年)。

分析表征

- 法医样本中代谢物的分析:Cooman 和 Bell (2019 年) 研究了相关合成大麻素的代谢,并提出了标记代谢物以检测法医样本中的代谢物。这项研究有助于在法律和法医背景下检测和识别此类化合物 (Travon Cooman & S. Bell,2019 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

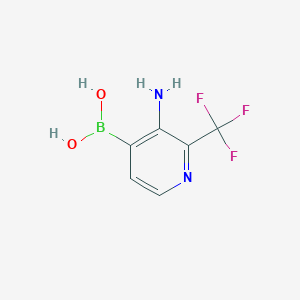

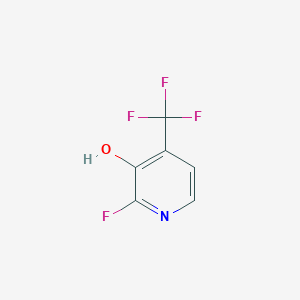

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O2/c1-20(2,3)17(18(22)25)23-19(26)15-13-24(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H2,22,25)(H,23,26)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZSOCZDFSHNCL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032638 | |

| Record name | 5F-ADBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1801338-27-1 | |

| Record name | 5-Fluoro-ADBICA, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5F-ADBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5F-ADBICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H280G9O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5F-ADBICA interact with its target and what are the downstream effects?

A1: 5F-ADBICA acts as a potent agonist of both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors. [, ] This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. While the exact downstream effects of 5F-ADBICA are not fully elucidated in the provided research, its close structural analogues AB-FUBINACA and AB-PINACA induced hypothermia and bradycardia in rats, effects that were reversible by a CB1 receptor antagonist. [] This suggests that 5F-ADBICA likely exerts its effects primarily through CB1 receptor activation.

Q2: What is the potency of 5F-ADBICA compared to its analogues?

A2: In a study comparing various synthetic cannabinoids, 5F-ADBICA exhibited high potency at both CB1 and CB2 receptors in a fluorometric assay. [] Notably, 5F-ADB-PINACA, a closely related analogue, displayed the greatest potency at CB1 receptors among the tested compounds. [] This suggests that the 5-fluoropentyl chain in 5F-ADBICA and 5F-ADB-PINACA contributes significantly to their binding affinity and potency at the CB1 receptor.

Q3: Are there any analytical methods available for the detection and quantification of 5F-ADBICA?

A3: Yes, research has explored analytical methods for detecting 5F-ADBICA in biological samples. One study developed and validated an LC/MS-MS method for the simultaneous determination of 5F-ADBICA and 5F-NPB-22 in whole blood and urine. [] Additionally, matrix-assisted laser-desorption/ionization mass spectrometry (MALDI-MS) has been successfully employed for the identification and imaging of indole-3-carboxamide cannabinoids, including potentially 5F-ADBICA, in hair samples. []

Q4: What can be said about the structure-activity relationship (SAR) of 5F-ADBICA and its analogues?

A4: While specific SAR studies on 5F-ADBICA are limited in the provided research, the study comparing various indole and indazole synthetic cannabinoids provides insights. [] Modifications to the core structure, the N-alkyl side chain, and the presence of fluorine substitutions all appear to impact CB1 and CB2 receptor potency. Further research focusing on systematic modifications to the 5F-ADBICA structure is needed to fully elucidate the SAR and guide the development of potentially safer analogues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。